molecular formula C22H26Cl2N2O3S B14468265 4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride CAS No. 71923-10-9

4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride

Cat. No.: B14468265
CAS No.: 71923-10-9
M. Wt: 469.4 g/mol
InChI Key: DAGBUFHTZRLFSM-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolane ring, a piperazine moiety, and a phenyl group substituted with a methylthio group. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the piperazine moiety and the phenyl group. The methylthio group is then added through a substitution reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the dioxolane ring or the piperazine moiety.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the dioxolane ring or piperazine moiety.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenyl and dioxolane groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

71923-10-9

Molecular Formula

C22H26Cl2N2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride

InChI

InChI=1S/C22H24N2O3S.2ClH/c1-28-19-9-7-17(8-10-19)21-20(26-22(25)27-21)11-12-23-13-15-24(16-14-23)18-5-3-2-4-6-18;;/h2-10H,11-16H2,1H3;2*1H

InChI Key

DAGBUFHTZRLFSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(OC(=O)O2)CCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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